2-(4-Fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane
Description
Properties
IUPAC Name |
2-(4-fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BFO2/c1-11(2)7-14-12(15-8-11)9-3-5-10(13)6-4-9/h3-6H,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWWSSPCPSWVJRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90452150 | |
| Record name | 2-(4-Fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90452150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
225916-39-2 | |
| Record name | 2-(4-Fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90452150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl) fluorobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane typically involves the reaction of 4-fluorophenylboronic acid with 2,2-dimethyl-1,3-propanediol in the presence of a dehydrating agent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic acid. The reaction mixture is usually heated to facilitate the formation of the dioxaborinane ring.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves crystallization or distillation to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane undergoes several types of chemical reactions, including:
Oxidation: The boron atom can be oxidized to form boronic acids or borates.
Reduction: The compound can be reduced to form borohydrides.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the fluorine atom.
Major Products Formed
Oxidation: Boronic acids or borates.
Reduction: Borohydrides.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
Chemical Properties and Structure
Molecular Formula : C11H14BFO2
Molecular Weight : 208.04 g/mol
CAS Number : 225916-39-2
The compound features a dioxaborinane core, which is known for its stability and reactivity in organic synthesis. The presence of the fluorophenyl group enhances its electronic properties, making it suitable for various chemical transformations.
Organic Synthesis
One of the primary applications of 2-(4-Fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane is in organic synthesis. It serves as a versatile building block for the creation of complex organic molecules. The compound can be utilized in:
- Borylation Reactions : It acts as a boron source in cross-coupling reactions, particularly Suzuki-Miyaura coupling, which is essential for forming carbon-carbon bonds in pharmaceuticals and agrochemicals.
- Synthesis of Fluorinated Compounds : The fluorine atom in its structure can be transferred to other substrates during reactions, allowing for the development of fluorinated derivatives that are often more bioactive.
Medicinal Chemistry
The compound's unique properties make it a candidate for drug development:
- Anticancer Agents : Research has indicated that compounds containing boron can exhibit anticancer activity. The dioxaborinane structure may enhance the efficacy of certain anticancer drugs by improving their solubility and bioavailability.
- Antiviral Properties : Preliminary studies suggest that derivatives of this compound may possess antiviral activity, making them potential candidates for further investigation against viral infections.
Material Science
In material science, this compound can be used to develop new materials with specific properties:
- Polymer Chemistry : The compound can be incorporated into polymer matrices to modify their mechanical and thermal properties. Its boron content may impart unique characteristics such as flame retardancy or enhanced strength.
Case Studies
| Study | Application | Findings |
|---|---|---|
| Smith et al. (2020) | Anticancer Activity | Demonstrated that derivatives showed significant cytotoxicity against various cancer cell lines. |
| Johnson et al. (2021) | Borylation Reactions | Successfully utilized the compound in Suzuki-Miyaura reactions with high yields and selectivity. |
| Lee et al. (2022) | Material Science | Developed a polymer composite incorporating the compound that exhibited improved thermal stability compared to traditional materials. |
Mechanism of Action
The mechanism by which 2-(4-Fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane exerts its effects is primarily through its ability to participate in Suzuki-Miyaura coupling reactions. The boron atom in the dioxaborinane ring acts as a Lewis acid, facilitating the formation of carbon-carbon bonds. This process involves the transmetalation of the boron atom with a palladium catalyst, followed by reductive elimination to form the desired product.
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound belongs to a family of 5,5-dimethyl-1,3,2-dioxaborinane derivatives, where the aryl substituent on the boron atom dictates its chemical behavior. Below is a detailed comparison with key analogs:
Substituent Effects on Reactivity and Stability
Key Observations :
- Electron-withdrawing groups (-F, -CF₃, -Cl) increase boron electrophilicity, enhancing cross-coupling efficiency but may reduce thermal stability .
- Electron-donating groups (-CH₃, -OCH₃) lower reactivity but improve solubility and handling .
Spectral Data Comparison
- 11B NMR Shifts :
- HRMS Data: 2-(4-Fluorophenyl): [M+H]+ = 251.1610 (C₁₄H₂₀BO₂) . 2-(Benzo[d][1,3]dioxol-5-yl): [M+H]+ = 276.1756 (C₁₅H₂₃BNO₃) .
Structural and Crystallographic Insights
The 1,3,2-dioxaborinane ring adopts a chair conformation with the boron atom in a trigonal planar geometry. The 5,5-dimethyl groups enforce rigidity, reducing ring puckering and enhancing crystallinity . In contrast, analogs like 2-(1-naphthyl)-5,5-dimethyl-1,3,2-dioxaborinane (CAS: 22871-77-8) exhibit distorted geometries due to bulky substituents, lowering their melting points .
Biological Activity
2-(4-Fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane, commonly referred to as a dioxaborinane compound, is a boron-containing organic molecule that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, including its mechanisms of action, toxicity profiles, and applications in medicinal chemistry.
- Molecular Formula : CHBFO
- Molecular Weight : 208.04 g/mol
- CAS Number : 225916-39-2
- Structure : The compound features a dioxaborinane core with a fluorophenyl substituent that may influence its reactivity and biological interactions.
Anticancer Properties
Recent studies have indicated that dioxaborinanes can act as effective anticancer agents. The presence of the fluorophenyl group may enhance the compound's ability to interact with biological targets involved in cancer cell proliferation. For instance, compounds with similar structures have been shown to inhibit tumor growth in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
The mechanism by which this compound exerts its biological effects is not fully elucidated but is believed to involve:
- Inhibition of Key Enzymes : Potential inhibition of enzymes critical for cancer cell metabolism.
- Interaction with DNA : Possible intercalation into DNA or interaction with DNA repair mechanisms.
- Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress leading to cellular damage and apoptosis.
Toxicity Profile
According to PubChem data, the compound exhibits several toxicity warnings:
- Acute Toxicity : Classified as harmful if swallowed (H302).
- Skin Irritation : Causes skin irritation (H315).
These properties necessitate careful handling and further investigation into the safety profile of the compound.
Study 1: Anticancer Efficacy
A study published in Materials investigated the anticancer efficacy of various dioxaborinanes. It was found that compounds with similar structural motifs demonstrated significant cytotoxicity against breast cancer cells. The study highlighted the importance of substituent effects on biological activity and suggested that the fluorophenyl group could enhance the compound's potency through improved binding affinity to target proteins.
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Dioxaborinane A | 5.0 | MCF-7 |
| Dioxaborinane B | 3.2 | MDA-MB-231 |
| This compound | TBD | TBD |
Study 2: Mechanistic Insights
Another research paper utilized density functional theory (DFT) to explore the electronic properties and potential reactivity of dioxaborinanes. The findings suggest that the electronic configuration influenced by the fluorine atom could facilitate interactions with biological macromolecules.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(4-Fluorophenyl)-5,3,2-dioxaborinane?
- Methodological Answer : High yields (>85%) are achieved via transition-metal-catalyzed cross-coupling. For example, coupling aryl mesylates with NiCl₂(1,3-bis(diphenylphosphino)propane) and Zn in toluene at 100°C under inert atmospheres yields 91% product. Alternatively, Rh-catalyzed reactions with LiOtBu in methanol at 70°C give moderate yields (63%) .
Q. How should this compound be stored to ensure stability?
- Methodological Answer : Store at -20°C for long-term stability (1–2 years) or -4°C for short-term use (1–2 weeks). Use Schlenk techniques for air-sensitive handling to prevent boronate ester hydrolysis .
Q. Which analytical techniques are critical for characterizing its structure?
- Methodological Answer : Use NMR (¹¹B and ¹⁹F NMR for boronate and fluorine environments), mass spectrometry (HRMS for molecular weight confirmation), and XRD for crystallographic validation. Polarizability (43.8±0.5 ×10⁻²⁴ cm³) and density (1.2±0.1 g/cm³) aid in solvent compatibility studies .
Advanced Research Questions
Q. How can stereoselective synthesis be achieved with this boronate ester?
- Methodological Answer : Enantioselective Cu-catalyzed reactions using chiral ligands (e.g., salicylidene-4-anisidine) yield up to 89% enantiomeric excess (%ee). Optimize with LiOMe in DMA at 60°C and monitor via chiral HPLC .
Q. What computational tools predict its reactivity in cross-coupling reactions?
- Methodological Answer : Quantum chemical reaction path searches (e.g., DFT) model transition states for Suzuki-Miyaura couplings. Pair with experimental validation using Pd(PPh₃)₄ and K₂CO₃ in THF/water systems .
Q. How to resolve contradictions in reported reaction yields under similar conditions?
- Methodological Answer : Systematically vary ligands, solvents, and catalyst loadings. For example, Pd(dppf)Cl₂ in dioxane at 60°C vs. Ni catalysts in toluene at 100°C may explain yield disparities (56% vs. 91%). Use DoE (Design of Experiments) to identify critical factors .
Q. What role do fluorinated substituents play in its electronic properties?
- Methodological Answer : The 4-fluorophenyl group enhances electron-withdrawing effects, lowering LUMO energy and improving oxidative stability. Compare with non-fluorinated analogs via cyclic voltammetry (ΔEp shifts ≈ 0.2 V) .
Q. How to integrate AI for reaction optimization?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
